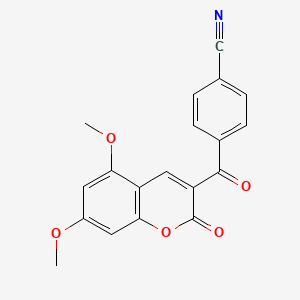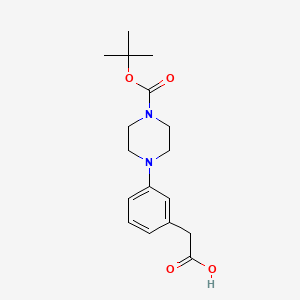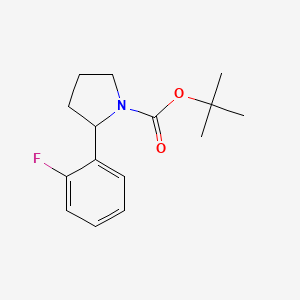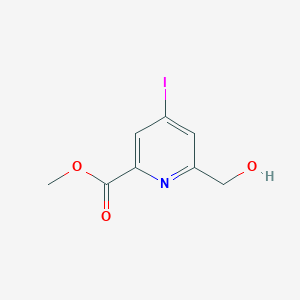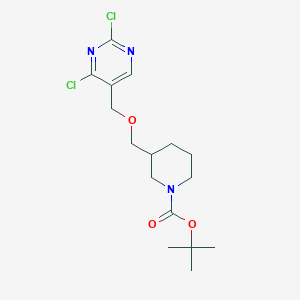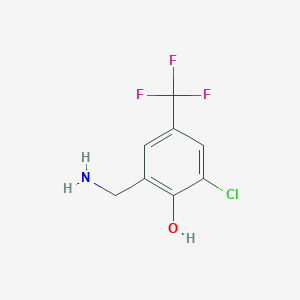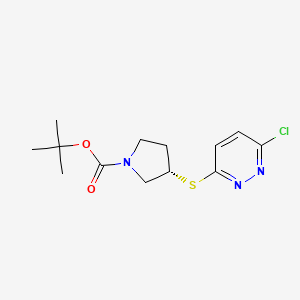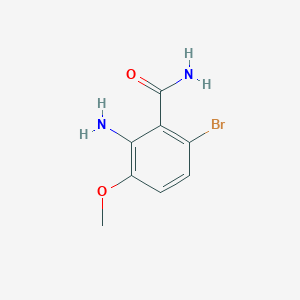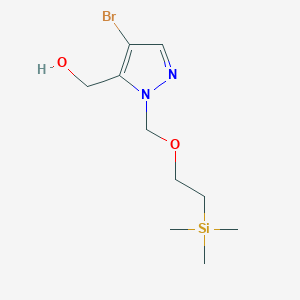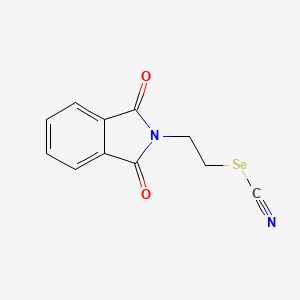
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is a chemical compound with the molecular formula C₁₁H₈N₂O₂Se. It is characterized by the presence of a selenocyanate group attached to an isoindoline-1,3-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate typically involves the reaction of isoindoline-1,3-dione derivatives with selenocyanate reagents. One common method includes the reaction of 2-(1,3-dioxoisoindol-2-yl)ethylamine with potassium selenocyanate in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate involves its interaction with cellular components. The selenocyanate group can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells by activating various signaling pathways, including the mitochondrial pathway . Additionally, the compound can interact with thiol groups in proteins, affecting their function and leading to cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxoisoindol-2-yl)ethylamine
- 2-(1,3-Dioxoisoindol-2-yl)ethyl chloride
- 2-(1,3-Dioxoisoindol-2-yl)ethyl bromide
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)ethyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The selenium atom in the selenocyanate group can participate in redox reactions, making the compound a valuable tool in oxidative stress studies and potential therapeutic applications .
Properties
CAS No. |
32449-49-3 |
|---|---|
Molecular Formula |
C11H8N2O2Se |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl selenocyanate |
InChI |
InChI=1S/C11H8N2O2Se/c12-7-16-6-5-13-10(14)8-3-1-2-4-9(8)11(13)15/h1-4H,5-6H2 |
InChI Key |
UJUAYZXXNLITJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


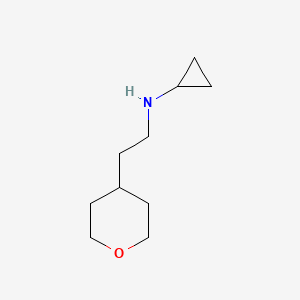
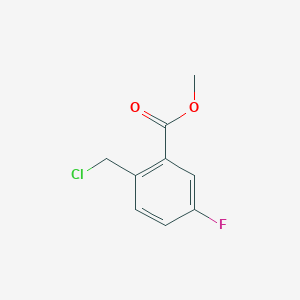
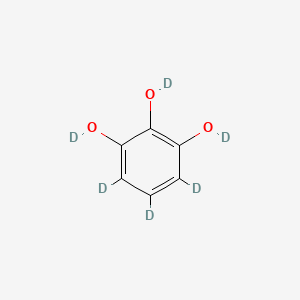
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
